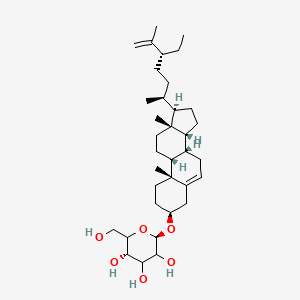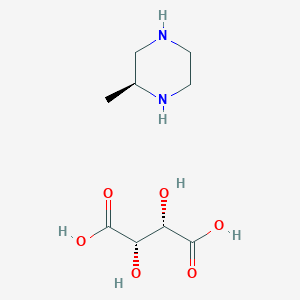
2-Butanone 2,4-Dinitrophenylhydrazone-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanone 2,4-Dinitrophenylhydrazone-d3: is a deuterium-labeled derivative of 2-Butanone 2,4-Dinitrophenylhydrazone. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable isotope of hydrogen, into the molecule allows for its use in various analytical and research applications, particularly in the study of metabolic pathways and pharmacokinetics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butanone 2,4-Dinitrophenylhydrazone-d3 involves the reaction of 2-Butanone with 2,4-Dinitrophenylhydrazine in the presence of deuterium. The reaction typically proceeds through a nucleophilic addition-elimination mechanism, where the 2,4-Dinitrophenylhydrazine adds across the carbon-oxygen double bond of 2-Butanone, followed by the elimination of water to form the hydrazone derivative .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of deuterium oxide (D2O) as a solvent and deuterium source is common in the industrial synthesis of deuterium-labeled compounds .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Butanone 2,4-Dinitrophenylhydrazone-d3 primarily undergoes condensation reactions. The compound can also participate in nucleophilic substitution reactions due to the presence of the nitro groups on the phenyl ring.
Common Reagents and Conditions:
Condensation Reactions: Typically involve the use of aldehydes or ketones and 2,4-Dinitrophenylhydrazine under acidic conditions.
Nucleophilic Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the nitro groups under basic conditions.
Major Products: The major products of these reactions are hydrazone derivatives, which are often used as intermediates in further chemical synthesis .
Applications De Recherche Scientifique
Chemistry: 2-Butanone 2,4-Dinitrophenylhydrazone-d3 is used as a calibration standard in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) and gas chromatography (GC) for the quantification of carbonyl compounds .
Biology and Medicine: In biological research, this compound is used as a tracer to study metabolic pathways. The deuterium labeling allows for precise tracking of the compound within biological systems, aiding in the understanding of metabolic processes and drug metabolism .
Industry: In the industrial sector, this compound is used in the development and testing of new pharmaceuticals. Its stable isotope labeling helps in the study of pharmacokinetics and pharmacodynamics of drug candidates .
Mécanisme D'action
The mechanism of action of 2-Butanone 2,4-Dinitrophenylhydrazone-d3 involves its role as a tracer in metabolic studies. The deuterium atoms in the compound do not significantly alter its chemical properties but allow for its detection and quantification using mass spectrometry. This enables researchers to track the compound’s distribution and transformation within biological systems .
Comparaison Avec Des Composés Similaires
2-Butanone 2,4-Dinitrophenylhydrazone: The non-deuterated version of the compound.
Propanone 2,4-Dinitrophenylhydrazone: A similar hydrazone derivative formed from propanone.
Ethanone 2,4-Dinitrophenylhydrazone: Another similar compound formed from ethanone.
Uniqueness: The primary uniqueness of 2-Butanone 2,4-Dinitrophenylhydrazone-d3 lies in its deuterium labeling. This labeling provides enhanced stability and allows for its use as a tracer in various scientific studies, making it a valuable tool in research applications where precise quantification and tracking are required .
Propriétés
IUPAC Name |
N-[(E)-butan-2-ylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4/c1-3-7(2)11-12-9-5-4-8(13(15)16)6-10(9)14(17)18/h4-6,12H,3H2,1-2H3/b11-7+/i4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWSANGSIWAACK-QALFAAJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N/N=C(\C)/CC)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid](/img/structure/B1147486.png)
![(2R)-4-Methyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanoic acid](/img/structure/B1147487.png)


![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide](/img/structure/B1147493.png)



![(2Z)-2-Hydroxy-2-[(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde](/img/structure/B1147503.png)


